molecular formula C15H15BrN4O2 B2383598 (5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034633-51-5

(5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

Numéro de catalogue: B2383598
Numéro CAS: 2034633-51-5
Poids moléculaire: 363.215
Clé InChI: FKAPLFROAQYHIN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a bromopyridine moiety linked to a pyrimidinyl-piperidine structure via a methanone bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

(5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidine and pyrimidine rings.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups on the piperidine and pyrimidine rings .

Mécanisme D'action

The mechanism of action of (5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

(5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is unique due to its combination of a bromopyridine moiety with a pyrimidinyl-piperidine structure, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound in drug discovery and chemical biology .

Activité Biologique

(5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a brominated pyridine ring, a piperidine moiety, and a pyrimidine derivative linked through an ether bond. Its structural uniqueness suggests promising applications in various therapeutic areas, including anti-inflammatory and anticancer treatments.

Anti-inflammatory Properties

Research indicates that compounds similar to This compound exhibit significant anti-inflammatory activity. Specifically, studies have shown that such compounds can inhibit nitric oxide (NO) secretion in macrophages, which is a critical mediator in inflammatory responses. This inhibition could potentially lead to reduced inflammation in various pathological conditions.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Similar structures have demonstrated the ability to target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of these kinases may lead to reduced proliferation of cancer cells.

Case Studies

  • Cell Proliferation Assays : In vitro studies using cell lines such as HeLa and MCF-7 have shown that compounds with similar structures to This compound can effectively inhibit cell proliferation, suggesting potential as anticancer agents .
  • Mechanistic Studies : The binding affinity of this compound to specific proteins involved in cancer pathways has been explored. For example, molecular docking studies indicate that it may interact favorably with matrix metalloproteinases (MMPs), which play roles in tumor progression and metastasis .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds with structural similarities and their respective biological activities:

Compound NameStructure FeaturesBiological Activity
Compound APyridine, PiperidineAnti-inflammatory
Compound BBrominated PyrimidineAnticancer
Compound CEther-linked PiperidineAntiviral

This comparative analysis highlights the unique combination of bromination and the presence of both pyridine and pyrimidine rings in This compound , potentially enhancing its biological activity compared to other compounds.

The mechanism by which This compound exerts its biological effects likely involves binding to specific molecular targets within cells. This binding may inhibit enzyme activity or disrupt cellular signaling pathways, leading to effects such as apoptosis in cancer cells or modulation of inflammatory responses.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that allow for the precise formation of its complex structure. Understanding the synthetic pathways can provide insights into optimizing yield and purity for further biological evaluation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-Bromopyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Alkylation/Coupling : Reacting a bromopyridine derivative with a functionalized piperidine precursor. For example, microwave-assisted Suzuki coupling (140°C, argon atmosphere) using palladium catalysts, as seen in analogous pyridine-piperidine hybrids .

Oxy-functionalization : Introducing the pyrimidinyloxy group via nucleophilic substitution under basic conditions.

Purification : Column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) achieves >95% purity. Yield optimization requires temperature control and catalyst tuning (e.g., bis(triphenylphosphine)palladium(II) dichloride) .

Table 1: Representative Synthesis Data from Analogous Compounds

StepReagents/ConditionsYieldPurityReference
CouplingPd(PPh₃)₂Cl₂, 140°C, Ar89.4%95%
DeprotectionTFA in CH₂Cl₂11.1%90%

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the pyrimidinyloxy and bromopyridinyl groups. For example, coupling constants in aromatic regions distinguish substitution patterns .
  • HRMS : Validate molecular formula (e.g., C₁₆H₁₄BrN₃O₂ requires exact mass 371.0212). Discrepancies >2 ppm suggest impurities .
  • FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches.

Q. What preliminary biological assays are recommended to screen its activity?

Methodological Answer:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) at 10 µM–1 mM concentrations. Compare IC₅₀ values with controls .
  • Cellular Uptake : Radiolabel the compound or use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa) .
  • Cytotoxicity : MTT assays at 24–72 hours; EC₅₀ < 50 µM warrants further study .

Advanced Research Questions

Q. How can computational modeling predict target binding modes and selectivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of kinases or GPCRs. Focus on hydrogen bonding with the pyrimidinyloxy group and hydrophobic interactions with the bromopyridinyl ring .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-receptor complexes. RMSD >3 Å suggests poor binding .
  • Pharmacophore Mapping : Align with known inhibitors (e.g., ATP-binding pocket residues) to prioritize targets .

Q. How should researchers address contradictions in reported bioactivity data?

Methodological Answer:

  • Assay Validation : Replicate studies using standardized protocols (e.g., CLIA-certified labs). Control for variables like solvent (DMSO vs. saline) and cell passage number .
  • Meta-Analysis : Pool data from ≥3 independent studies. Use Cohen’s d to quantify effect sizes; d >0.8 indicates robust activity .
  • Orthogonal Assays : Confirm enzyme inhibition with SPR (surface plasmon resonance) if fluorescence assays show variability .

Q. What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation : React with HCl or sodium citrate to enhance aqueous solubility.
  • Nanoparticle Encapsulation : Use PLGA or liposomes (70–200 nm diameter) for sustained release. Characterize with DLS and TEM .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the piperidine nitrogen, monitored by LC-MS stability assays .

Table 2: Physicochemical Optimization Parameters

ParameterTargetMethod
LogP<3shake-flask HPLC
Solubility>50 µM in PBSUV-Vis spectroscopy
Plasma Stabilityt₁/₂ > 6 hLC-MS/MS

Q. How can NMR and X-ray crystallography resolve stereochemical uncertainties?

Methodological Answer:

  • NOESY NMR : Detect spatial proximity between piperidinyl protons and pyrimidinyloxy groups to assign chair/boat conformations .
  • X-ray Crystallography : Grow crystals via vapor diffusion (e.g., 1:1 acetonitrile/water). Refine structures with SHELX; anisotropic displacement parameters validate bond lengths .

Propriétés

IUPAC Name

(5-bromopyridin-3-yl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O2/c16-12-6-11(7-18-8-12)15(21)20-5-1-2-13(9-20)22-14-3-4-17-10-19-14/h3-4,6-8,10,13H,1-2,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAPLFROAQYHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)OC3=NC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.